![molecular formula C10H16N2O4 B14001191 Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate CAS No. 1438-40-0](/img/structure/B14001191.png)
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate is an organic compound with the molecular formula C10H16N2O4. This compound is a derivative of propanoic acid and contains both ester and amide functional groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-aminopropanoate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed
Hydrolysis: this compound can yield 3-[cyanomethyl(ethoxycarbonyl)amino]propanoic acid.
Reduction: The reduction of the nitrile group forms ethyl 3-[aminomethyl(ethoxycarbonyl)amino]propanoate.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved may include hydrolysis, reduction, and substitution reactions, leading to the formation of various products that exert biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-aminopropanoate: A precursor in the synthesis of Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate.
Ethyl cyanoacetate: Another precursor used in the synthesis process.
Ethyl 3-[aminomethyl(ethoxycarbonyl)amino]propanoate: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of ester, amide, and nitrile functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
1438-40-0 |
|---|---|
Formule moléculaire |
C10H16N2O4 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-3-15-9(13)5-7-12(8-6-11)10(14)16-4-2/h3-5,7-8H2,1-2H3 |
Clé InChI |
FPSKUUQGFKMIGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(CC#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


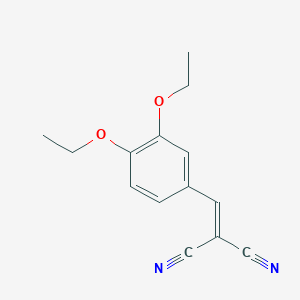
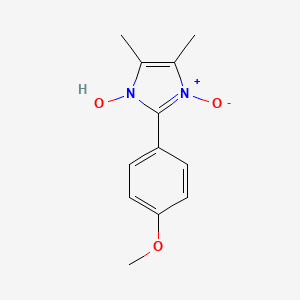
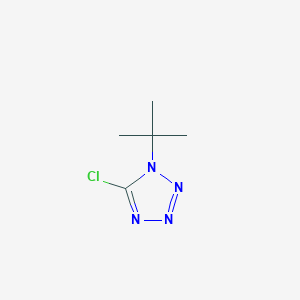
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
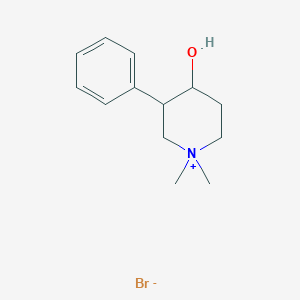
![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)
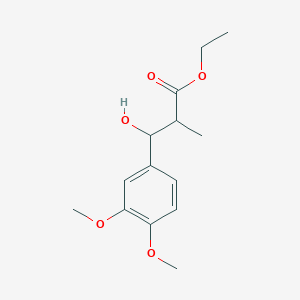

![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
